molecular formula C20H19ClFNO2 B2925843 (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione CAS No. 900015-47-6

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione

Cat. No.: B2925843
CAS No.: 900015-47-6
M. Wt: 359.83
InChI Key: BFIJEZTVDIBSKM-VAWYXSNFSA-N
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Description

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a dimethylamino group, and a conjugated dione system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorinated and fluorinated phenyl intermediate:

    Conjugation with a dione system: The intermediate is then reacted with a diketone to form the conjugated dione system.

    Introduction of the dimethylamino group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its conjugated dione system and the presence of both chlorinated and fluorinated phenyl groups make it particularly interesting for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO2/c1-23(2)12-11-19(24)16(20(25)14-7-4-3-5-8-14)13-15-17(21)9-6-10-18(15)22/h3-12,16H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIJEZTVDIBSKM-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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